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Compound of Interest

Compound Name: 4-Phenylphenyl triflate

Cat. No.: B1599741 Get Quote

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Phenylphenyl Triflate

Authored by: A Senior Application Scientist
This guide provides a comprehensive analysis of the spectroscopic data for 4-Phenylphenyl
triflate (CAS No: 17763-78-9), a key intermediate in modern synthetic chemistry.[1] As a

versatile aryl triflate, it serves as a robust coupling partner in numerous transition-metal-

catalyzed cross-coupling reactions, including Suzuki, Heck, and Buchwald-Hartwig aminations.

The triflate moiety is an excellent leaving group, rendering the molecule significantly more

reactive than the corresponding aryl halides.

Given its pivotal role, unambiguous structural confirmation and purity assessment are

paramount. This document outlines the principles and expected outcomes for the

characterization of 4-Phenylphenyl triflate using Nuclear Magnetic Resonance (NMR)

spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies

described herein are designed to form a self-validating system for researchers, scientists, and

professionals in drug development.

Molecular Structure and Spectroscopic Overview
4-Phenylphenyl triflate, systematically named [1,1'-biphenyl]-4-yl trifluoromethanesulfonate,

consists of a biphenyl core where one phenyl ring is substituted with a

trifluoromethanesulfonate (triflate) group at the 4-position. This structure presents distinct
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regions for spectroscopic analysis: the two electronically coupled aromatic rings and the highly

fluorinated sulfonate ester group.

Caption: Molecular structure of 4-Phenylphenyl triflate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

4-Phenylphenyl triflate. A combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of

the molecule.

¹H NMR Spectroscopy
The ¹H NMR spectrum is characterized by signals in the aromatic region (typically 7.0-8.0

ppm). The biphenyl system gives rise to a complex but predictable set of signals. The protons

on the phenyl ring (unsubstituted) will appear as a distinct multiplet, while the protons on the

triflate-substituted ring will appear as two distinct doublets due to the para-substitution pattern.
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.65 d 2H
Protons ortho to the

phenyl group

~ 7.50 t 2H
Protons meta to the

phenyl group

~ 7.42 t 1H
Proton para to the

phenyl group

~ 7.35 d 2H
Protons ortho to the

triflate group

~ 7.25 d 2H
Protons meta to the

triflate group

Note: Predicted

values based on

typical shifts for

biphenyl and aryl

triflate systems. Actual

shifts may vary based

on solvent and

concentration.[2][3][4]

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The

presence of the electron-withdrawing triflate group significantly influences the chemical shifts of

the attached aromatic ring.
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Chemical Shift (δ, ppm) Assignment Key Feature

~ 149.5 C-OTf Deshielded by oxygen

~ 140-145
Quaternary carbons of the

biphenyl linkage

~ 129.5 Aromatic CH

~ 128.8 Aromatic CH

~ 127.5 Aromatic CH

~ 122.0 Aromatic CH

~ 118.7 CF₃ Quartet (q), ¹JCF ≈ 320 Hz

Note: Predicted values based

on analogous structures.[5][6]

[7]

¹⁹F NMR Spectroscopy
¹⁹F NMR is a crucial and straightforward technique for confirming the integrity of the triflate

group. A single sharp signal is expected.

Chemical Shift (δ, ppm) Assignment

~ -73 to -75 -OSO₂CF₃

Note: Referenced to an external standard,

typically CFCl₃.[2][8]

Experimental Protocol: NMR Data Acquisition
Sample Preparation: Dissolve 5-10 mg of 4-Phenylphenyl triflate in ~0.6 mL of deuterated

chloroform (CDCl₃) or another suitable deuterated solvent in a standard 5 mm NMR tube.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[9]
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¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typically, 8-16

scans are sufficient.

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. A

larger number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-

noise ratio.

¹⁹F NMR Acquisition: Acquire the spectrum using a standard fluorine pulse program. This is

usually a quick experiment requiring a small number of scans.

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase

correction, and baseline correction. Calibrate the chemical shift scale using the residual

solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR).

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. The

triflate group has several strong, characteristic absorption bands that make it easily identifiable.

Wavenumber (cm⁻¹) Intensity Assignment

~ 1420 Strong Asymmetric S=O stretch

~ 1250 Strong Symmetric S=O stretch

~ 1210 Very Strong C-F stretch

~ 1140 Strong S-O-C stretch

~ 3100-3000 Medium-Weak Aromatic C-H stretch

~ 1600, 1480 Medium Aromatic C=C stretch

Note: These are characteristic

ranges for aryl triflates.[2][10]

Experimental Protocol: IR Data Acquisition (ATR)
Sample Preparation: Place a small amount of the solid 4-Phenylphenyl triflate powder

directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
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Background Scan: Record a background spectrum of the clean, empty ATR crystal.

Sample Scan: Lower the ATR anvil to ensure good contact between the sample and the

crystal. Collect the sample spectrum.

Data Processing: The instrument software will automatically ratio the sample spectrum

against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern, which serves as a

molecular fingerprint. For 4-Phenylphenyl triflate (C₁₃H₉F₃O₃S), the exact mass is 302.0224

Da.

m/z (Daltons) Proposed Fragment Formula

302 [M]⁺ [C₁₃H₉F₃O₃S]⁺

169 [M - SO₂CF₃]⁺ [C₁₂H₉O]⁺

154 [Biphenyl]⁺ [C₁₂H₁₀]⁺

133 [CF₃SO₂]⁺ [CF₃O₂S]⁺

69 [CF₃]⁺ [CF₃]⁺

Note: Fragmentation depends

on the ionization method used

(e.g., EI, ESI).[11][12]

Plausible Fragmentation Pathway (Electron Ionization)
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4-Phenylphenyl triflate
[M]⁺˙

m/z = 302

Biphenyl Cation Radical
[C₁₂H₉]⁺˙
m/z = 153

- CF₃SO₃•

[C₁₂H₉O]⁺
m/z = 169

- •CF₃SO₂

[CF₃SO₂]⁺
m/z = 133

cleavage
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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